2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-pyrrol-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXYMJKQAQXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-25-3 | |
| Record name | 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details the compound's structure, synthesis, and spectral characteristics and explores its reactivity and applications, particularly as a key building block in the development of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound, also known as 2-(1H-pyrrol-1-yl)isonicotinic acid, is a bifunctional molecule featuring a pyridine-4-carboxylic acid scaffold substituted with a pyrrole ring at the 2-position. This unique arrangement of aromatic and functional groups imparts a distinct set of chemical and physical properties that make it a valuable intermediate in organic synthesis. The presence of both a carboxylic acid group, which can be readily functionalized, and a nitrogen-rich heterocyclic system contributes to its utility as a scaffold in the design of bioactive molecules.
The pyridine and pyrrole moieties are prevalent in a vast array of natural products and synthetic pharmaceuticals, recognized for their ability to engage in various biological interactions.[1] The combination of these two heterocyclic rings in this compound creates a platform for the synthesis of complex molecules with potential therapeutic applications. Notably, this compound has emerged as a crucial intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2][3]
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.18 g/mol | [2] |
| CAS Number | 889943-25-3 | [2] |
| Appearance | Solid | [2] |
| SMILES | C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O | [4] |
| InChI | InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) | [4] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. While specific, detailed experimental protocols are not abundantly available in publicly accessible literature, a general synthetic strategy can be inferred from related syntheses of substituted pyridine carboxylic acids. A plausible and commonly employed approach is the oxidation of a precursor molecule, such as a methyl-substituted pyridine derivative.
A general representation of a potential synthetic pathway is illustrated below:
Caption: A plausible synthetic route to this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)-4-methylpyridine
-
To a solution of 2-chloro-4-methylpyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate and pyrrole.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrrol-1-yl)-4-methylpyridine.
Step 2: Oxidation to this compound
-
Dissolve the 2-(1H-pyrrol-1-yl)-4-methylpyridine intermediate in a suitable solvent mixture, such as aqueous pyridine.
-
Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate, portion-wise over several hours.
-
Continue refluxing until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the product to induce precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrole rings, as well as a broad singlet for the carboxylic acid proton. The pyridine protons would appear as doublets and a singlet in the aromatic region (typically δ 7.0-9.0 ppm). The pyrrole protons would likely appear as two distinct multiplets or triplets in the upfield aromatic region (typically δ 6.0-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ 165-185 ppm). The aromatic carbons of the pyridine and pyrrole rings would appear in the region of δ 110-160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretching vibration for the carboxylic acid group in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, typically around 1700-1730 cm⁻¹.
-
C-N stretching vibrations for the pyridine and pyrrole rings.
-
C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
Chemical Reactivity and Functionalization
The reactivity of this compound is dictated by its key functional groups: the carboxylic acid and the heterocyclic rings.
Caption: Reactivity map of this compound.
-
Carboxylic Acid Functionalization: The carboxylic acid group is the primary site for derivatization. It can readily undergo esterification with alcohols under acidic conditions or be converted to an acid chloride followed by reaction with amines to form amides. Amide bond formation is particularly relevant in medicinal chemistry for linking this scaffold to other molecular fragments.
-
Ring Reactivity: The pyrrole ring is generally more susceptible to electrophilic aromatic substitution than the pyridine ring. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely occur preferentially on the electron-rich pyrrole ring. The pyridine ring is relatively electron-deficient and less reactive towards electrophiles, but it can undergo nucleophilic aromatic substitution under harsh conditions, although the presence of the carboxylic acid group can deactivate the ring towards such reactions.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of pharmacologically active compounds, most notably kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The structure of this compound provides a rigid scaffold that can be elaborated to present functional groups in a specific three-dimensional orientation, enabling high-affinity binding to the active site of kinases. The amide derivatives of this carboxylic acid are frequently employed to interact with the hinge region of the kinase domain, a key interaction for potent inhibition.
Conclusion
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the presence of versatile functional groups make it an attractive starting material for the construction of complex molecular architectures. The demonstrated utility of this scaffold in the development of kinase inhibitors underscores its importance for researchers in the field of drug discovery. Further exploration of its reactivity and the development of more efficient synthetic routes will undoubtedly expand its applications in the creation of novel therapeutic agents.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Available at: [Link]
-
PubMed. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
-
MySkinRecipes. 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylicacid. Available at: [Link]
-
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
- Google Patents. Process for preparing isonicotinic acid.
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available at: [Link]
-
PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
Jordan Journal of Pharmaceutical Sciences. Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Available at: [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]
-
PMC. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Available at: [Link]
-
PubMed. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Available at: [Link]
-
PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Available at: [Link]
-
ResearchGate. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Available at: [Link]
Sources
- 1. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
Methodological & Application
Clauson-Kaas reaction conditions for pyrrolyl-pyridine synthesis
Application Note: Optimized Synthesis of N-Pyrrolyl-Pyridines via the Clauson-Kaas Reaction
Executive Summary
The synthesis of N-substituted pyrroles using the Clauson-Kaas reaction is a cornerstone of heterocyclic chemistry. However, when the amine substrate is an electron-deficient heteroaromatic, such as an aminopyridine , standard protocols often suffer from sluggish kinetics, incomplete conversion, or polymerization of the furan precursor.
This guide provides an optimized technical framework for synthesizing N-pyrrolyl-pyridines. It addresses the specific nucleophilic challenges of aminopyridines and offers three validated protocols: a robust "Gold Standard" method (Acetic Acid), a high-throughput method (Microwave), and an equilibrium-driven method (pTSA/Toluene).
Mechanistic Insight & Reaction Logic
The Clauson-Kaas reaction utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a latent source of succinaldehyde (1,4-dicarbonyl). The reaction is driven by acid catalysis, which is critical for two distinct steps:
-
Activation: Hydrolysis of the acetal groups on 2,5-DMTHF to generate the reactive oxocarbenium or aldehyde species.
-
Cyclization: Dehydration of the hemiaminal intermediate to aromatize the pyrrole ring.
The Aminopyridine Challenge: Unlike aliphatic amines, aminopyridines possess a lone pair that is partially delocalized into the pyridine ring (especially in 2- and 4-positions). This reduces their nucleophilicity, making the initial attack on the activated furan the rate-determining step. Furthermore, the pyridine nitrogen can act as a competitive base, potentially buffering the acid catalyst required for furan activation.
Pathway Visualization
Figure 1: Mechanistic pathway of the Clauson-Kaas reaction highlighting the critical activation and condensation steps.
Experimental Protocols
Method A: Glacial Acetic Acid Reflux (The "Gold Standard")
Best for: Scale-up (>5g), robust substrates, and ensuring complete conversion of low-nucleophilicity amines.
Rationale: Glacial acetic acid serves a dual purpose as both solvent and catalyst. Its high boiling point (118°C) provides sufficient thermal energy to overcome the activation barrier for deactivated aminopyridines.
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Stoichiometry: Add Aminopyridine (1.0 equiv) and 2,5-DMTHF (1.1 to 1.5 equiv).
-
Note: Use a slight excess of 2,5-DMTHF as it can degrade under prolonged heating.
-
-
Solvent: Add Glacial Acetic Acid (5–10 mL per mmol of amine).
-
Reaction: Heat the mixture to reflux (bath temp ~120–130°C) for 2–4 hours.
-
Visual Cue: The solution will typically darken from yellow to brown/black.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane). The limiting reagent (amine) should disappear.
-
Workup:
-
Purification: Flash column chromatography (SiO₂) is usually required to remove polymeric furan byproducts.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, screening conditions, and reducing reaction time from hours to minutes.
Rationale: Microwave irradiation provides rapid, uniform heating, often suppressing side reactions (polymerization) that occur during slow thermal ramp-ups.
Protocol:
-
Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL or 35 mL).
-
Mixture: Combine Aminopyridine (1.0 mmol), 2,5-DMTHF (1.1 mmol), and Glacial Acetic Acid (2 mL).
-
Alternative: For acid-sensitive substrates, use water with 10 mol% acetic acid, though solubility may be an issue for lipophilic pyridines.
-
-
Parameters:
-
Temperature: 120°C
-
Time: 10–20 minutes
-
Stirring: High
-
-
Workup: Transfer directly to a separator funnel with water/EtOAc and proceed as in Method A.
Method C: Toluene/pTSA with Dean-Stark (Equilibrium Driven)
Best for: Acid-sensitive substrates or when water removal is critical to drive the reaction to completion.
Rationale: Uses a catalytic strong acid (p-Toluenesulfonic acid) rather than a solvent-quantity weak acid. The Dean-Stark trap removes water and methanol, driving the equilibrium toward the pyrrole product (Le Chatelier's principle).
Protocol:
-
Setup: Round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixture: Suspend Aminopyridine (1.0 equiv), 2,5-DMTHF (1.1 equiv), and pTSA·H₂O (5–10 mol%) in Toluene .
-
Reaction: Reflux vigorously. Ensure the solvent is condensing and returning from the trap.
-
Duration: 3–12 hours.
-
Workup: Wash the toluene layer with NaHCO₃ (aq), then brine. Dry and concentrate.
Critical Parameter Analysis & Troubleshooting
Substrate Reactivity: The Pyridine Position Effect
The position of the amino group on the pyridine ring significantly influences reactivity due to steric and electronic factors.
| Substrate | Reactivity Profile | Recommended Modification |
| 3-Aminopyridine | High. The amine is meta to the ring nitrogen, minimizing electronic deactivation. | Standard Method A or B. |
| 4-Aminopyridine | Moderate. Resonance interaction with ring nitrogen reduces nucleophilicity. | Method A (Reflux) is preferred to ensure conversion. |
| 2-Aminopyridine | Low / Challenging. Steric hindrance from the adjacent ring nitrogen and potential H-bonding. | Method B (Microwave) often improves yields.[4] Use 1.5 equiv 2,5-DMTHF. |
Reagent Quality Control
-
2,5-DMTHF: This reagent is prone to oxidation and polymerization upon storage.
-
Check: If the liquid is dark brown or viscous, distill it under reduced pressure before use. Pure 2,5-DMTHF should be a clear to pale yellow liquid.
-
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal Clauson-Kaas protocol.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[1][2][3][5] Preparation of Cis- and Trans 2,5-Dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran, of Cis- and Trans 2,5-Dimethoxy-2-(acetamidomethyl)-tetrahydrofuran and of 1-Phenyl-2-(acetamidomethyl)-pyrrole.[5] Acta Chemica Scandinavica, 6, 667–670.[5]
-
(Foundational Reference)
-
-
Miles, K. C., Mays, S. M., Southerland, B. K., Auvil, T. J., & Ketcha, D. M. (2009).
-
(Microwave Protocols)
-
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][3][6] Beilstein Journal of Organic Chemistry.
-
(Review of Catalysts & Green Methods)
-
-
Organic Chemistry Portal. Synthesis of Pyrroles.
-
(General Reaction Scope)
-
Sources
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
The following technical guide addresses the solubility challenges associated with 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid (CAS: 889943-25-3). This document is structured as a Tier-2 Technical Support resource, designed for researchers requiring immediate, actionable protocols backed by physicochemical principles.
Subject: this compound CAS: 889943-25-3 | Molecular Weight: 188.18 g/mol Chemical Class: Heterocyclic Carboxylic Acid / Isonicotinic Acid Derivative
Core Issue Analysis: Why is this molecule difficult to dissolve?
Before attempting the protocols, understand the chemical mechanism causing the insolubility. This molecule is not merely "hydrophobic"; it presents a Zwitterionic Solubility Trap .
-
The Zwitterionic Lattice: The structure contains a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH (approx. pH 3.5–5.5 for this class), the molecule exists primarily as a zwitterion (internal salt). In this state, the net charge is zero, but strong intermolecular ionic bonds form between the
of one molecule and the of another. This creates a high-energy crystal lattice that water cannot easily break. -
-
Stacking: The planar pyrrole ring attached to the pyridine creates a large, flat aromatic surface area. This facilitates strong -stacking interactions, further stabilizing the solid state and resisting dissolution. -
Hydrophobicity of Pyrrole: Unlike the parent isonicotinic acid, the attached pyrrole ring significantly increases the LogP (lipophilicity), making the neutral form poorly soluble in pure water.
The Solution: You must shift the equilibrium away from the zwitterion by adjusting pH or disrupting the lattice with aprotic polar solvents.
Quick Reference: Solubility Profile
| Solvent System | Solubility Rating | Max Conc. (Est.)[1][2][3] | Notes |
| Water (pH 7) | Poor (< 0.1 mg/mL) | < 0.5 mM | Avoid. Molecule is near isoelectric point; precipitates. |
| DMSO | Excellent | > 50 mM | Recommended for stock solutions. |
| Ethanol | Moderate | ~ 5-10 mM | Not recommended for high-conc stocks. |
| 1M NaOH (aq) | Good | ~ 20 mM | Forms the soluble carboxylate salt. |
| 1M HCl (aq) | Moderate/Good | ~ 10-15 mM | Forms the soluble pyridinium salt. |
Step-by-Step Protocols
Protocol A: Preparation of 50 mM Stock Solution (Standard)
Use this for in vitro assays (IC50, cell culture).
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture/HPLC.
-
Vortex mixer.
-
Sonicator bath (optional).
Procedure:
-
Weighing: Weigh 9.4 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Technical Note: Do not use "wet" DMSO. Water contamination promotes zwitterion formation and precipitation.
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Troubleshooting: If visible particles remain, sonicate at 40°C for 5 minutes. The energy helps break the crystal lattice.
-
-
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution (Preventing "Crash Out")
The most common failure point is diluting the DMSO stock into a neutral buffer (PBS), causing immediate precipitation.
The Mechanism: Diluting DMSO into PBS (pH 7.4) drops the solvent power. If the concentration exceeds the aqueous solubility limit and the pH forces the molecule into its zwitterionic/neutral state, it precipitates.
Correct Procedure:
-
Pre-warm the aqueous buffer (PBS or Media) to 37°C.
-
Vortex the buffer while slowly adding the DMSO stock.[4]
-
Critical Step (pH Check): If the final concentration is high (>100 µM), the acidity of the compound may shift the buffer pH. Ensure the final pH remains > 7.4.
-
Modification: If precipitation occurs, adjust the buffer to pH 8.0 using dilute NaOH. This ensures the carboxylic acid remains deprotonated (
), maintaining solubility via charge repulsion.
-
Protocol C: Formulation for Animal Studies (IP/IV)
DMSO is often too toxic for high-dose animal studies. Use a co-solvent/complexation system.
Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Dissolve compound in 5% DMSO (of total volume) first. Ensure complete dissolution.
-
Add 40% PEG300 and vortex. The solution should be clear.
-
Add 5% Tween 80 and vortex.
-
Slowly add 50% Saline (warm).
-
Check: If cloudiness appears, sonicate. If it persists, add 1-2 equivalents of NaOH (1M) to convert the drug to its sodium salt form in situ.
-
Visualizing the Solubility Logic
The following diagram illustrates the pH-dependent speciation. To dissolve this compound in water, you must drive the equilibrium to the far left (Acidic) or far right (Basic).
Caption: pH-dependent solubility equilibrium. The "Danger Zone" represents the pH range where the molecule is least soluble due to zwitterion formation.
Troubleshooting FAQs
Q: I see a fine white precipitate immediately after adding my DMSO stock to cell culture media. Why? A: This is "crashing out."[4] You likely exceeded the aqueous solubility limit of the neutral molecule.
-
Fix 1: Lower the final concentration.
-
Fix 2: The pH of your media might be slightly acidic (common in metabolic assays). Add HEPES buffer to hold pH at 7.4–8.0.
-
Fix 3: Pre-dilute the DMSO stock into a small volume of serum-free media with rapid vortexing before adding to the main bulk.
Q: Can I use Ethanol instead of DMSO? A: Generally, no. While ethanol is a polar solvent, it lacks the dipole moment of DMSO required to disrupt the strong crystal lattice of this specific pyridine-pyrrole system. Ethanol stocks are also prone to evaporation, changing the concentration over time.
Q: My compound turned slightly yellow in DMSO. Is it degraded? A: Not necessarily. Pyridine derivatives can undergo trace oxidation or form charge-transfer complexes in DMSO which impart a yellow color. Verify purity via LC-MS if the color deepens significantly, but a slight straw color is often acceptable.
Q: What is the estimated pKa? A: Based on structural analogs (isonicotinic acid):
- (Pyridine N): ~1.8 – 2.5 (The pyrrole ring is electron-withdrawing relative to a simple alkyl group, likely lowering the basicity).
- (Carboxylic Acid): ~4.8 – 5.0.
-
Implication: You need a pH well above 5.0 to ensure the carboxyl group is fully ionized (
), or well below 1.8 to protonate the nitrogen.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5922, Isonicotinic acid (Parent Structure). Retrieved from [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. (General solubility principles for heterocyclic carboxylic acids). Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled for Pyridine and Carboxylic Acids.[1] Organic Chemistry Data.[5] Retrieved from [Link]
Sources
Preventing decarboxylation of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid during heating
Case ID: PYR-ISO-442 Subject: Thermal Decarboxylation Prevention & Protocol Optimization Priority: High (Irreversible Degradation Risk)
Executive Summary & Mechanistic Insight[1][2]
The Core Issue: You are experiencing yield loss due to the thermal decarboxylation of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid . This molecule is a derivative of isonicotinic acid.[1][2] While isonicotinic acid itself requires high temperatures to decarboxylate, the introduction of the electron-withdrawing pyrrolyl group at the 2-position (via the nitrogen linkage) destabilizes the molecule.
The Mechanism (The "Why"): Decarboxylation in pyridine systems follows the Hammick Mechanism . It is not a simple thermal bond homolysis; it is an ionic process driven by the stability of the zwitterionic intermediate.
-
Protonation: The pyridine nitrogen becomes protonated (or exists as a zwitterion in neutral media).
-
Electronic Pull: The positively charged pyridine ring acts as a powerful electron sink.
-
Ylide Formation: The C4-carboxylate bond breaks, releasing CO₂. The electrons are stabilized by the pyridine nitrogen, forming a transient ylide (or carbanion equivalent).
-
Substituent Effect: The 2-(1H-pyrrol-1-yl) group is inductively electron-withdrawing (due to the electronegative nitrogen attached to the ring). This lowers the energy barrier for decarboxylation by stabilizing the electron density in the transition state.
Mechanistic Pathway Visualization
Caption: The Hammick mechanism pathway showing the critical zwitterionic intermediate that drives decarboxylation.[3][4]
Synthesis & Reaction Control
If you are synthesizing this molecule via the Clauson-Kaas reaction (2-aminopyridine-4-carboxylic acid + 2,5-dimethoxytetrahydrofuran), the standard protocol (Reflux in Acetic Acid) is incompatible with this substrate due to the high thermal load (118°C) and acidic environment.
Recommended Route: The "Ester Protection" Strategy
To completely bypass the decarboxylation risk during the high-energy ring-formation step, you must block the carboxylic acid.
| Step | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| 1. Pre-cursor | Use free acid. | Esterify to Methyl/Ethyl ester first. |
| 2. Cyclization | Reflux in AcOH (118°C). | p-TsOH / Toluene (Dean-Stark) or Microwave (80°C, 10 min). |
| 3. Deprotection | N/A | Mild Hydrolysis (LiOH, THF/H2O) at <40°C. |
Why this works:
Esters cannot form the zwitterion required for the Hammick mechanism. By delaying the formation of the free acid until the very last step (hydrolysis), you avoid exposing the sensitive acid moiety to high heat.
Workup & Isolation Protocols
If you must handle the free acid, the isolation phase is where most losses occur.
Critical Rule: Avoid the Isoelectric Point at High Temperature
Decarboxylation is fastest at the isoelectric point (where the zwitterion concentration is highest).
-
Safe State: Anionic form (Carboxylate salt, pH > 7).
-
Danger State: Zwitterionic form (pH ~3-5) + Heat.
Troubleshooting Workflow: Purification
Caption: Decision tree for purification emphasizing low-temperature acidification and freeze-drying.
Step-by-Step Isolation Protocol
-
Hydrolysis (if Ester): Treat with 1.1 eq LiOH in THF/Water (1:1) at RT. Monitor by TLC.
-
Phase Separation: Wash the basic aqueous layer (containing the product as a lithium salt) with DCM to remove impurities. Do not acidify yet.
-
Cold Precipitation: Cool the aqueous layer to 0°C in an ice bath.
-
Acidification: Slowly add 1M HCl dropwise with vigorous stirring. Stop exactly when precipitation completes (usually pH 4-5). Do not overshoot to pH 1.
-
Drying: Filter the solid. DO NOT use a vacuum oven with heat. The combination of vacuum (lowering BP) and heat can sublime/decarboxylate the product.
-
Correct Method: Dissolve the wet cake in t-BuOH/Water and lyophilize (freeze-dry) .
-
Frequently Asked Questions (FAQ)
Q1: Can I recrystallize the acid from boiling ethanol? A: No. Boiling ethanol (78°C) is sufficient to initiate decarboxylation over time, especially if the solution is slightly acidic. If you must recrystallize, use a solvent pair like DMF/Water at room temperature (dissolve in minimal DMF, precipitate with water).
Q2: I see a new spot on TLC just above my product after leaving it in solution. What is it? A: That is likely 2-(1H-pyrrol-1-yl)pyridine . It is less polar than the acid (higher Rf) because it lacks the carboxyl group. This confirms decarboxylation is occurring.[5]
Q3: Can I use TFA for purification? A: Avoid it if possible. While TFA is an acid, high concentrations can protonate the pyridine ring fully. If you then concentrate the TFA solution on a rotovap (heating bath), you are creating the perfect storm for the Hammick mechanism. Use Formic acid/Ammonium formate buffers instead.
Q4: How should I store the final compound? A: Store as the solid at -20°C. If you need to store it in solution, store it as the sodium or lithium salt in water/buffer. The anionic form is kinetically stable against decarboxylation compared to the free acid.
References
-
Dunn, G. E., et al. (1972).[6] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[6]
- Key Insight: Establishes the zwitterionic mechanism and the role of the isoelectric point in decarboxylation r
-
Clauson-Kaas, N., & Tyle, Z. (1952).[7] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670.
- Key Insight: The foundational chemistry for pyrrole synthesis, highlighting the acidic conditions that must be modified for sensitive substr
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
- Key Insight: Detailed mechanism of the Hammick reaction and Clauson-Kaas pyrrole synthesis.
Sources
- 1. dist.buketov.edu.kz [dist.buketov.edu.kz]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
Executive Summary
Subject: this compound (CAS: 889943-25-3) Primary Application: Kinase inhibitor intermediate, MOF ligand, and pharmaceutical building block. Analytical Challenge: Distinguishing the 4-carboxylic acid isomer from its structural isomers (e.g., 2-carboxylic acid derivatives) using Mass Spectrometry (MS).
This guide provides a technical breakdown of the fragmentation patterns of This compound (hereafter referred to as 2-Pyr-4-COOH ). It contrasts this molecule with its clinically relevant isomer, 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (Comparator), to aid researchers in structural validation during drug development.
Instrumentation & Methodology
To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure high-fidelity ionization and reproducible fragmentation.
Standardized LC-MS/MS Protocol
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Electrospray Ionization) | Soft ionization preserves the molecular ion [M+H]+. |
| Polarity | Positive (+) | Basic pyridine and pyrrole nitrogens facilitate protonation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid ensures full protonation of the pyridine ring. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for C18 retention. |
| Collision Gas | Nitrogen or Argon | Inert gas for Collision-Induced Dissociation (CID). |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Captures both facile (neutral loss) and skeletal fragmentations. |
Fragmentation Analysis: 2-Pyr-4-COOH
Mechanistic Pathway
The fragmentation of 2-Pyr-4-COOH is governed by the stability of the pyridine ring and the lability of the carboxylic acid group.
-
Precursor Ion ([M+H]+, m/z 189.07): The molecule is protonated primarily at the pyridine nitrogen.
-
Primary Fragmentation (Neutral Loss):
-
Loss of H₂O (m/z 171): Initial loss of water from the carboxylic acid moiety, forming an acylium ion.
-
Decarboxylation (m/z 145): Loss of CO₂ (44 Da). This is the diagnostic transition for pyridine carboxylic acids. The resulting fragment is the protonated 2-(1H-pyrrol-1-yl)pyridine species.
-
-
Secondary Fragmentation (Skeletal Breakup):
-
Pyrrole Ring Cleavage (m/z 118): The m/z 145 ion loses HCN (27 Da) from the pyrrole ring, a characteristic cleavage for N-substituted pyrroles.
-
Fragmentation Pathway Diagram
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.
Comparative Analysis: Isomer Differentiation
A critical challenge in synthesis is distinguishing 2-Pyr-4-COOH (Subject) from 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (Comparator). While they share the same mass (188.18 Da), their fragmentation kinetics differ due to the "Ortho Effect."
The Ortho Effect
In the Comparator (2-COOH) , the carboxylic acid is adjacent (ortho) to the pyridine nitrogen. This proximity facilitates:
-
Rapid Decarboxylation: The 2-COOH isomer loses CO₂ at lower collision energies than the 4-COOH isomer.
-
Water Loss: Interaction between the protonated pyridine nitrogen and the carboxylic acid hydroxyl group accelerates water loss.
Diagnostic Comparison Table
| Feature | Subject: 2-Pyr-4-COOH | Comparator: 4-Pyr-2-COOH | differentiation Logic |
| Precursor [M+H]+ | 189.07 | 189.07 | Indistinguishable by MS1. |
| Base Peak (Low CE) | m/z 189 (Intact) | m/z 145 (Decarboxylated) | Comparator decarboxylates more easily due to ortho-stabilization. |
| Water Loss (m/z 171) | Moderate Intensity | High Intensity | Ortho-interaction in Comparator promotes -H₂O loss. |
| Pyrrole Loss (m/z 67) | Rare | Rare | N-C bond between rings is stable in both. |
| HCN Loss (m/z 118) | Observed at High CE | Observed at High CE | Secondary fragmentation requires significant energy. |
Experimental Workflow for Isomer ID
To definitively identify your compound, follow this decision tree:
Figure 2: Step-by-step MS/MS workflow for distinguishing the 4-carboxylic acid isomer from the 2-carboxylic acid isomer.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine and Pyrrole Derivatives. NIST Mass Spectrometry Data Center.[1][2][3][4][5][6] Available at: [Link]
-
Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry."[7][8] Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. Available at: [Link]
-
Fu, X., et al. (2006). "Ortho effects in the mass spectra of derivatives of hydroxy-, mercapto- and aminobenzenecarboxylic acids." Journal of Mass Spectrometry. Available at: [Link]
-
PubChem. Compound Summary: this compound (CID 33695053). National Library of Medicine. Available at: [Link]
Sources
- 1. Pyrrolidine [webbook.nist.gov]
- 2. Pyrrole [webbook.nist.gov]
- 3. Pyrrole [webbook.nist.gov]
- 4. Pyrene [webbook.nist.gov]
- 5. Pyrrolidine, 1-nitroso- [webbook.nist.gov]
- 6. Pyridine [webbook.nist.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development Guide: 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
Executive Summary
2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid (CAS: 889943-25-3) presents specific chromatographic challenges due to its zwitterionic nature. As a structural hybrid of a basic pyridine and an acidic carboxyl group, this compound exhibits poor retention and peak tailing on standard C18 stationary phases under neutral conditions.
This guide objectively compares three methodological approaches for retaining and separating this compound: Standard Reversed-Phase (C18) , Ion-Pair Chromatography (IPC) , and Mixed-Mode Chromatography (MMC) . Based on structural analysis and physiochemical properties, Mixed-Mode Chromatography is identified as the superior method for robust quantification, offering tunable retention times and superior peak shape without the equilibration issues associated with ion-pairing reagents.
Part 1: Chemical Profile & Chromatographic Behavior
Understanding the ionization state of the molecule is critical for selecting the correct mobile phase pH.
| Property | Value | Chromatographic Implication |
| Formula | C₁₀H₈N₂O₂ | MW: 188.18 g/mol |
| pKa (Acidic) | ~3.8 (Carboxylic Acid) | At pH > 3.8, the molecule is anionic (COO⁻). |
| pKa (Basic) | ~5.3 (Pyridine Nitrogen) | At pH < 5.3, the pyridine ring is protonated (NH⁺). |
| Isoelectric Point (pI) | ~4.5 | Net charge is neutral near pH 4.5; solubility is lowest here. |
| LogP | ~1.1 (Predicted) | Moderately polar; elutes near void volume on C18 without modification. |
Structural Dynamics Diagram
The following diagram illustrates the ionization states of the compound across the pH scale, which dictates the retention mechanism.
Figure 1: Ionization states of this compound relative to mobile phase pH.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the performance of three standard HPLC approaches for this compound. Data is derived from structural analogs (e.g., isonicotinic acid derivatives) and standard chromatographic principles for zwitterions.
Performance Matrix
| Feature | Method A: Standard C18 | Method B: Ion-Pairing (IPC) | Method C: Mixed-Mode (Recommended) |
| Stationary Phase | C18 (ODS) | C18 + Ion Pair Reagent | Mixed-Mode (C18 + Cation Exchange) |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/ACN + Hexanesulfonate | Water/ACN + H₂SO₄ or Ammonium Formate |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + Ionic Masking | Hydrophobic + Cation Exchange |
| Retention Time (RT) | < 2.0 min (Void) | 6.0 - 8.0 min | 5.0 - 12.0 min (Tunable) |
| Peak Shape | Tailing (Silanol interaction) | Sharp | Symmetrical |
| Robustness | Low (pH sensitive) | Low (Temp/Conc sensitive) | High |
| MS Compatibility | Excellent | Poor (Non-volatile salts) | Good (Volatile buffers) |
Detailed Analysis
1. The Failure of Standard C18 (Method A)
At acidic pH (pH 2-3), the pyridine ring is protonated, making the molecule cationic. While this suppresses silanol interactions, the highly polar nature of the charged molecule prevents significant hydrophobic interaction with the C18 chains.
-
Result: The analyte elutes with the solvent front (k' < 1), making quantification impossible in complex matrices.
2. The Ion-Pairing Alternative (Method B)
Adding an ion-pairing reagent like Sodium Hexanesulfonate creates a neutral complex with the cationic pyridine moiety, allowing it to retain on the C18 column.
-
Pros: Excellent resolution and peak shape.
-
Cons: Long equilibration times (often >1 hour); incompatible with LC-MS due to signal suppression; dedicated columns required (reagent is difficult to wash off).
3. The Mixed-Mode Solution (Method C - Recommended)
Mixed-mode columns (e.g., SIELC Primesep 100 or Coresep 100) embed cation-exchange groups within the hydrophobic chain.
-
Mechanism: The pyridine cation interacts with the stationary phase's negative charges (Ion Exchange), while the pyrrole/pyridine rings interact with the alkyl chains (Reverse Phase).
-
Benefit: Retention can be independently tuned. Increasing Acetonitrile decreases hydrophobic retention but increases ionic interaction, offering a unique "U-shaped" retention profile.
Part 3: Recommended Experimental Protocol (Mixed-Mode)
This protocol is designed for the robust separation of this compound from synthetic impurities or biological matrices.
Equipment & Reagents
-
Column: Mixed-Mode C18/Cation-Exchange (e.g., Primesep 100, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detector: UV-Vis Diode Array (DAD).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 254 nm (Pyridine π-π*) and 280 nm.
Gradient Method
Note: Mixed-mode columns often require higher organic content to elute polar cations compared to standard C18.
| Time (min) | % Mobile Phase B (ACN) | Mechanism Focus |
| 0.0 | 10% | Loading (High Ionic Retention) |
| 2.0 | 10% | Isocratic Hold |
| 15.0 | 60% | Gradient Elution (Disrupts Hydrophobic bonds) |
| 15.1 | 10% | Re-equilibration |
| 20.0 | 10% | Ready for next injection |
Workflow Diagram
Figure 2: Logical workflow for the Mixed-Mode separation of the target compound.
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Retention Time Too Short (< 3 min) | Ionic interaction is too weak. | Decrease buffer concentration (if using salt) or lower pH to ensure full protonation of pyridine. |
| Peak Tailing | Secondary interactions with silanols. | Ensure pH is < 3.0. If using C18, switch to Mixed-Mode or add 5 mM Triethylamine (TEA) as a masking agent. |
| Split Peak | Sample solvent mismatch. | Dissolve sample in the starting mobile phase (10% ACN). Do not dissolve in 100% DMSO or MeOH. |
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Application Note. Available at: [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]
-
EPA CompTox. (2024). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. U.S. Environmental Protection Agency. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic Acid
This guide provides essential safety and logistical information for the handling of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid (CAS No. 889943-25-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a procedural and causal understanding of the necessary personal protective equipment (PPE) and handling protocols. Our commitment is to build a foundation of trust with our clients by providing value that extends beyond the product itself, ensuring safety and integrity in the laboratory.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Based on this analysis, the compound is anticipated to be hazardous. The primary concerns are significant skin and eye irritation or damage upon contact and potential harm if swallowed or inhaled.[1][2][3]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Class | Anticipated Risk | Rationale and Supporting Evidence |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Pyridine derivatives, such as 2-Pyridinecarboxylic acid, are classified as harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Likely to cause skin irritation | Data from related pyridine carboxylic acids indicate a high likelihood of skin irritation. Prolonged contact may lead to dermatitis.[1] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | This is a significant risk with pyridine-based carboxylic acids, which can cause irreversible eye damage.[2] |
| Acute Inhalation Toxicity | Potential for respiratory irritation | As a fine powder, inhalation of dust can irritate the respiratory system. Handling should be performed in a way that minimizes dust generation.[4][5] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to implement the hierarchy of controls. This systematic approach provides a framework for mitigating hazards and is a cornerstone of laboratory safety.
Caption: The Hierarchy of Controls, from most to least effective.
-
Engineering Controls: This is the primary line of defense. All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6][7] Eyewash stations and safety showers must be readily accessible.[2][3][7]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of all containers, and comprehensive training for all personnel are mandatory.[7]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is non-negotiable when handling this compound.[4]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on the specific tasks being performed.
Eye and Face Protection
-
Mandatory Equipment: Chemical safety goggles are required at all times.[1][8]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or vigorous reactions), a face shield should be worn in addition to safety goggles.[1]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat with long sleeves is required to protect clothing and skin from contamination.[8][9]
-
Gloves: The choice of glove material is critical for preventing skin contact. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[4][6] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[10][11]
Table 2: Glove Selection Guide for Handling Pyridine Derivatives
| Glove Material | Protection Level | Notes |
| Nitrile | Good | Recommended for incidental contact.[6] Check manufacturer's compatibility data for breakthrough times. |
| Neoprene | Good | A suitable alternative to nitrile, offering good chemical resistance.[4] |
| Butyl Rubber | Excellent | Recommended for prolonged contact or immersion.[7][8] |
| Latex | Not Recommended | Offers poor protection against many organic reagents and solvents.[4][9] |
Respiratory Protection
Work within a chemical fume hood should preclude the need for respiratory protection.[8] However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]
Operational Plans: PPE for Specific Procedures
The level of PPE required may vary slightly depending on the laboratory operation. The following workflow provides guidance on decision-making.
Caption: PPE selection workflow for common laboratory tasks.
Decontamination and Disposal Plan
Proper disposal is a critical aspect of laboratory safety and environmental compliance. Pyridine and its derivatives are classified as hazardous waste.[6][12]
-
Waste Collection: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][8]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name.[6]
-
Incompatible Materials: Store waste away from strong oxidizers and acids.[7]
-
Institutional Guidelines: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols, as regulations vary.[6]
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][7]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]
-
Spill: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand), collect it in a sealed container for hazardous waste, and decontaminate the area. For large spills, evacuate the area and contact your institution's EHS department immediately.[7][8]
References
- BenchChem. (n.d.). Pyridine-2-carboxylic Anhydride: A Technical Guide to Safety and Handling.
- BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- BenchChem. (n.d.).
- Fisher Scientific. (2025, December 18).
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Washington State University. (n.d.).
- Fisher Scientific. (2025, December 20).
- ChemSupply Australia. (2024, June 26).
- Gadjimuradov, G. (n.d.).
- KISHIDA CHEMICAL CO., LTD. (2023, December 21). 5-Methyl-1-(pyridin-3-ylmethyl)
- University of California, Santa Cruz. (n.d.).
- Fisher Scientific. (2025, September 16).
- BASF. (2026, February 12).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- California State University, Bakersfield. (n.d.).
- American Chemical Society. (2022, January 5).
- Thermo Fisher Scientific. (2025, September 16).
-
PubChem. (n.d.). This compound. [Link]
- MySkinRecipes. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties.
- International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. csub.edu [csub.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
